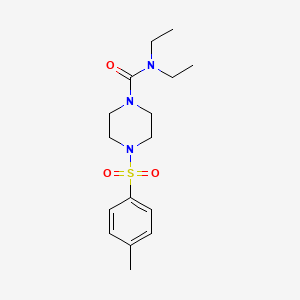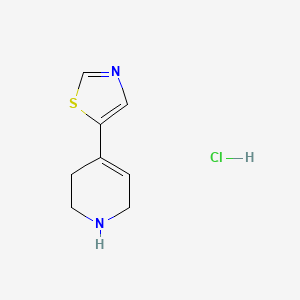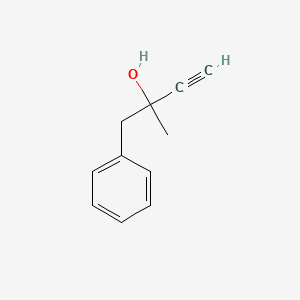
Phenyl 4-((5-fluoro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a fluoro group, a methoxy group, a sulfonamide group, a methyl group, and a piperidine ring. These functional groups suggest that this compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperidine ring suggests that the compound could have a cyclic structure. The other functional groups (phenyl, fluoro, methoxy, sulfonamido, and methyl) would be attached to this ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonamido group might make it a good nucleophile, and the piperidine ring could potentially participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and reactivity) would be influenced by its functional groups and molecular structure. For instance, the presence of a polar sulfonamido group and a nonpolar phenyl group could give it both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Hypoglycemic Benzoic Acid Derivatives
Research into the structure-activity relationships of hypoglycemic benzoic acid derivatives has led to the development of compounds with significant activity. Modifications in the structure of these compounds, including the replacement of methoxy groups with alkyleneimino residues, have resulted in the identification of potent compounds, such as repaglinide, which received FDA and EMEA approval for the treatment of type 2 diabetes. These findings contribute to our understanding of pharmacophoric groups crucial for hypoglycemic activity and propose a general pharmacophore model applicable to various hypoglycemic agents (Grell et al., 1998).
Beta(3) Agonists for Metabolic Disorders
The development of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective beta(3) agonists highlights their potential in treating metabolic disorders. Modifications in the chemical structure led to compounds with high potency and selectivity for the beta(3) receptor, indicating their therapeutic potential in metabolic syndrome and obesity management (Hu et al., 2001).
C-Met/ALK Inhibition for Cancer Therapy
Aminopyridyl/Pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized as c-Met/ALK dual inhibitors. Among them, compound SMU-B emerged as a potent, highly selective, well-tolerated, and orally efficacious inhibitor, demonstrating significant tumor growth inhibition in human gastric carcinoma xenograft models. This research underscores the potential of targeting c-Met/ALK for cancer therapy (Li et al., 2013).
Serotonin Receptors in Alzheimer's Disease
The use of molecular imaging probes for serotonin 1A receptors in Alzheimer's disease patients reveals significant decreases in receptor densities, correlating with clinical symptom severity. This research provides insights into the neurochemical changes in Alzheimer's disease and the potential for using serotonin 1A receptor densities as a biomarker for disease progression (Kepe et al., 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl 4-[[(5-fluoro-2-methoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-8-7-16(21)13-19(18)29(25,26)22-14-15-9-11-23(12-10-15)20(24)28-17-5-3-2-4-6-17/h2-8,13,15,22H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPMKKJFMBVWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


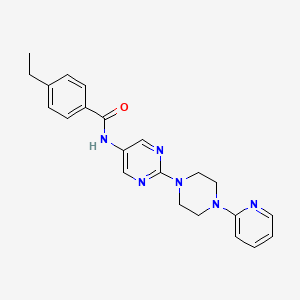
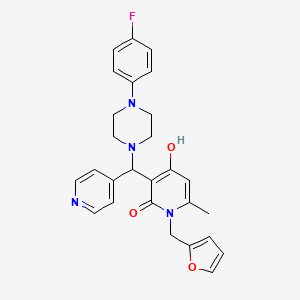

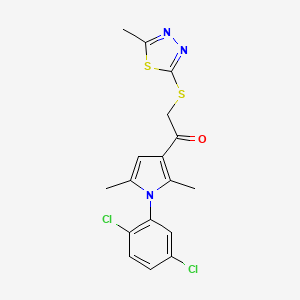
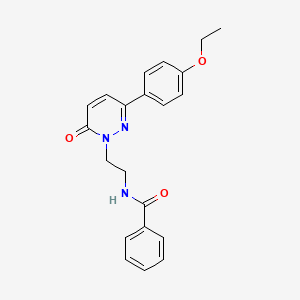
![Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate](/img/structure/B2945375.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)
